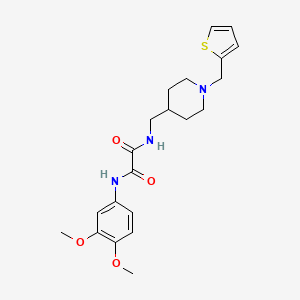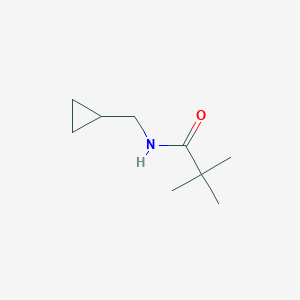
N-(cyclopropylmethyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(cyclopropylmethyl)pivalamide” is a compound that is related to pivalamide . Pivalamide, also known as 2,2-dimethylpropanamide or NDEPA, is a simple amide substituted with a tert-butyl group . It is the amide of pivalic acid .
Synthesis Analysis
The synthesis of compounds similar to “N-(cyclopropylmethyl)pivalamide” has been reported in the literature. For instance, N-pivaloyloxy-N-alkoxyamides, a subclass of anomeric amides, have been shown to promote the intermolecular activation of secondary aliphatic amines to yield intramolecular carbon–carbon coupling products .Molecular Structure Analysis
The molecular structure of “N-(cyclopropylmethyl)pivalamide” is related to that of pivalamide. Pivalamide has the chemical formula C5H11NO . It is an amide of pivalic acid and has a tert-butyl group substituted on the amide nitrogen .Chemical Reactions Analysis
In a study, it was shown that N-pivaloyloxy-N-alkoxyamides, a subclass of anomeric amides, promote the intermolecular activation of secondary aliphatic amines to yield intramolecular carbon–carbon coupling products . The reactions proceed via isodiazene intermediates that extrude the nitrogen atom as dinitrogen, producing short-lived diradicals that rapidly couple to form the new carbon–carbon bond .Physical And Chemical Properties Analysis
Pivalamide, a compound related to “N-(cyclopropylmethyl)pivalamide”, has a molar mass of 101.149 g·mol−1 . It has a melting point of 154 to 157 °C and a boiling point of 212 °C .Applications De Recherche Scientifique
C-H Functionalization of Cyclopropanes
Cyclopropanes, featuring prominently in bioactive molecules, can be synthesized through intramolecular coupling of C-H bonds, a method enhanced by the presence of pivalate. This process, pivotal for the direct synthesis of cyclopropanes from gem-dialkyl groups, has been demonstrated to be accessible using aryl bromide or triflate precursors with the 1,4-Pd shift mechanism. Pivalate's role is crucial in steering the reaction towards cyclopropane formation rather than benzocyclobutene, indicating the importance of N-(cyclopropylmethyl)pivalamide in facilitating such transformations (Clemenceau et al., 2020).
Synthesis of Functionalized Spirocyclopropanes
The synthesis of functionalized spiro[cyclopropane-1,3′-indolines] showcases another application, where N-(cyclopropylmethyl)pivalamide derivatives might be implicated in facilitating reactions that yield spiro compounds with high diastereoselectivity and yields. These spiro compounds are valuable in medicinal chemistry for their potential biological activities (Qi, Han, & Yan, 2016).
Oxymercuration of Cyclopropylcarbinols
The oxymercuration of substituted cyclopropylcarbinols, protected as a pivalate, allows for the creation of stereotriads, demonstrating the role of N-(cyclopropylmethyl)pivalamide in anchimerically assisted regio- and diastereoselective transformations. This method opens pathways for the synthesis of complex molecular architectures with precise stereocontrol (Cossy, Blanchard, & Meyer, 2001).
Direct C-H Amination
The Rh(III)-catalyzed direct C-H amination of N-pivaloyloxy benzamides with N-chloroamines at room temperature, facilitated by N-(cyclopropylmethyl)pivalamide, underscores the compound's utility in selective amination processes. This method's significance lies in its efficiency, versatility, and the potential to generate valuable benzamide or aminoaniline derivatives without requiring elevated temperatures or specialized reagents (Grohmann, Wang, & Glorius, 2012).
Regio- and Enantioselective Synthesis
The copper-catalyzed hydroamination for synthesizing 1,2-diamine derivatives from γ-substituted allylic pivalamides is a prime example of N-(cyclopropylmethyl)pivalamide's role in regio- and enantioselective syntheses. This process leverages the N-pivaloyl group to facilitate hydrocupration and suppress β-elimination, enabling the construction of chiral, differentially protected vicinal diamines under mild conditions with broad functional group tolerance (Ichikawa, Dai, & Buchwald, 2019).
Safety And Hazards
The safety data sheet for pivalamide suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . In case of inhalation, it is recommended to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes into contact with the skin, it should be washed off with plenty of soap and water .
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2,3)8(11)10-6-7-4-5-7/h7H,4-6H2,1-3H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLAALMPXZUZQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)pivalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2412674.png)
![N-butyl-3-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2412675.png)
![4-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2412678.png)
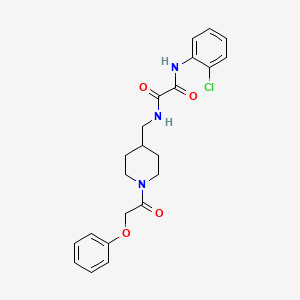
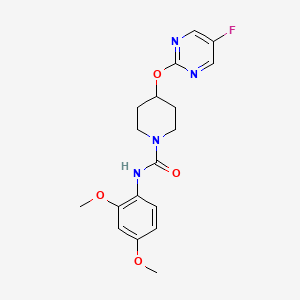
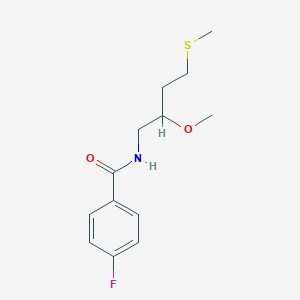
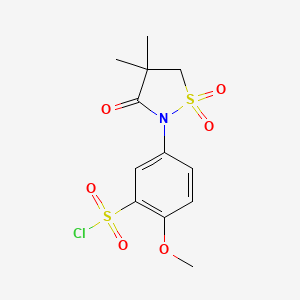
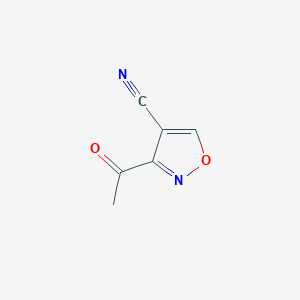
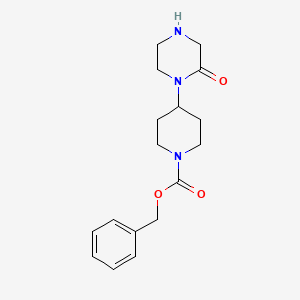
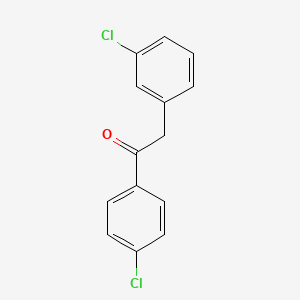
![(Z)-2-methoxyethyl 2-(2,5-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2412690.png)
![1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2412691.png)
![N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide](/img/structure/B2412692.png)
